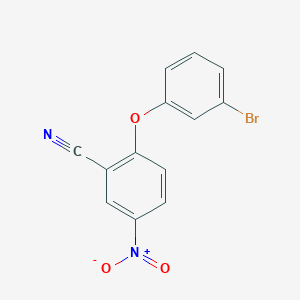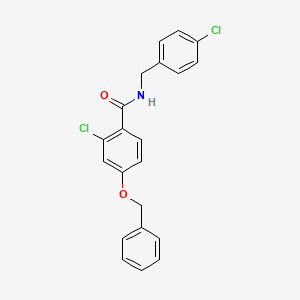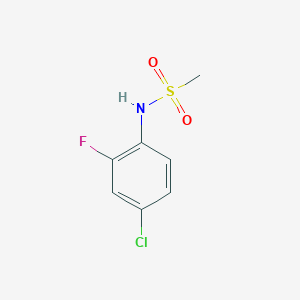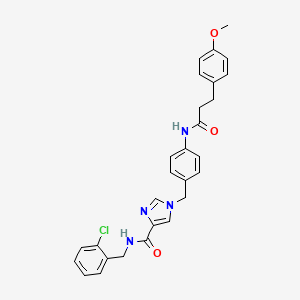
N-(2-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a benzyl group, an imidazole ring, a carboxamide group, and a methoxyphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound might have aromatic properties. The methoxyphenyl group could contribute to the compound’s lipophilicity, which might affect its behavior in biological systems .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized using methods such as 'one-pot' reductive cyclization, demonstrating the versatility of synthesis approaches for similar compounds (Bhaskar et al., 2019).
- Structural Elucidation : Advanced techniques like IR, 1H-NMR, 13C-NMR, and LC-MS are employed to elucidate the structure of such compounds, providing insights into their molecular configuration and potential functionalities (Bhaskar et al., 2019).
Biological and Pharmacological Potential
- Antitumor Properties : Related imidazole derivatives have shown curative activity against certain leukemias, suggesting the potential for anticancer applications (Stevens et al., 1984).
- Receptor Antagonism : Imidazole derivatives have been explored for their potential as receptor antagonists, which could be significant in developing treatments for various diseases, including hypertension (Carini et al., 1991).
Chemical Properties and Reactions
- Transmetallation Reactions : Studies have shown that certain imidazole derivatives can partake in transmetallation reactions, an important aspect in the field of coordination chemistry (Meyer et al., 2012).
- Crystal Structure Analysis : The crystal structure analysis of related compounds provides vital information regarding their molecular geometry, which is crucial for understanding their reactivity and interaction with biological targets (Wang et al., 2012).
Potential for Dual Inhibitory Activity
- Dual Inhibition of CDK and HDAC : Some imidazole derivatives have been identified as dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), indicating their potential in cancer therapy (Cheng et al., 2020).
Novel Therapeutic Applications
- 5-HT3 Receptor Antagonists : These derivatives have been investigated as 5-HT3 receptor antagonists, which are relevant in treating conditions like irritable bowel syndrome and nausea associated with chemotherapy (Ohta et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3/c1-36-24-13-8-20(9-14-24)10-15-27(34)32-23-11-6-21(7-12-23)17-33-18-26(31-19-33)28(35)30-16-22-4-2-3-5-25(22)29/h2-9,11-14,18-19H,10,15-17H2,1H3,(H,30,35)(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACRAWWQYABONS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)
![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)



![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)
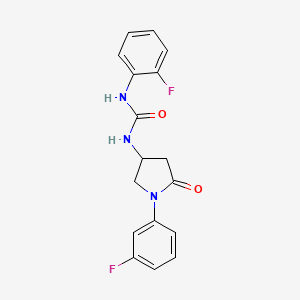
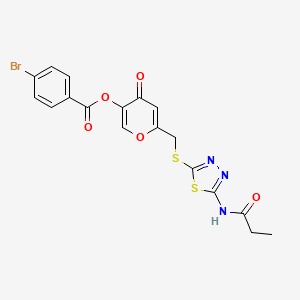
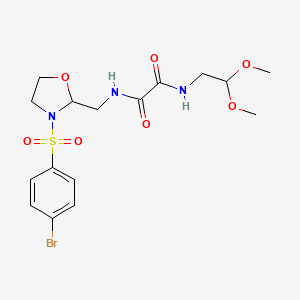

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)
